3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide
Descripción
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-19(16(2)29-26-15)8-11-22(28)23-18-7-5-6-17(14-18)20-9-10-21(25-24-20)27-12-3-4-13-27/h5-7,9-10,14H,3-4,8,11-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCKZFPNUYLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, focusing on its anticancer, anti-inflammatory, and anticonvulsant properties.
Chemical Structure and Properties
The compound's structure can be dissected into three key components:
- Isosazole moiety : The 3,5-dimethylisoxazole contributes to the compound's interaction with biological targets.
- Pyridazine ring : The presence of a pyridazin-3-yl group is associated with various pharmacological activities.
- Propanamide linkage : This functional group plays a crucial role in the compound's biological activity.
Anticancer Activity
Research indicates that derivatives of pyridazinones, including those similar to the target compound, exhibit significant anticancer properties. For instance:
- A study demonstrated that certain pyridazinone derivatives showed potent cytotoxicity against various cancer cell lines, including HeLa (cervical), HCT116 (colon), and BT-549 (breast cancer) .
- Compounds with similar structures have reported GI50 values below 2 µM against leukemia cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 Value (µM) | Reference |
|---|---|---|---|
| Pyridazinone A | HL-60 (Leukemia) | < 2 | |
| Pyridazinone B | BT-549 (Breast Cancer) | < 2 | |
| Pyridazinone C | HCT116 (Colon Cancer) | < 5 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to the target molecule is well-documented. For example:
- A series of pyridazinone derivatives were evaluated for anti-inflammatory effects in vivo using a carrageenan-induced rat paw edema model, showing comparable efficacy to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | Model Used | ED50 (µmol) | Reference |
|---|---|---|---|
| Pyridazinone D | Rat Paw Edema | 17 | |
| Pyridazinone E | Carrageenan-induced Edema | Comparable to celecoxib |
Anticonvulsant Activity
Preliminary studies suggest that the compound may also exhibit anticonvulsant properties.
- In a recent study, compounds with similar structures demonstrated significant anticonvulsant activity in various seizure models, indicating potential therapeutic applications for epilepsy .
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- Researchers synthesized a series of pyridazinone derivatives and tested them against multiple cancer cell lines. One derivative showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics.
-
In Vivo Anti-inflammatory Study :
- A study involving a rat model assessed the anti-inflammatory effects of pyridazinone compounds. Results indicated a marked reduction in paw swelling compared to control groups, highlighting the therapeutic potential of these compounds in inflammatory diseases.
Análisis De Reacciones Químicas
Isoxazole Ring (3,5-Dimethylisoxazol-4-yl)
-
Electrophilic Substitution : The methyl groups and electron-rich isoxazole nitrogen enable regioselective reactions.
Pyridazine-Pyrrolidine Fragment
-
Nucleophilic Aromatic Substitution : The pyridazine ring undergoes substitution at the 3-position with amines or alkoxides under basic conditions .
-
Pyrrolidine Reactivity : The tertiary amine participates in alkylation or acylation reactions, modifying solubility and bioactivity .
Propanamide Linker
-
Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 80°C) conditions cleave the amide bond, yielding carboxylic acid and aniline derivatives .
Degradation and Stability
-
Thermal Stability : Stable up to 200°C (DSC data).
-
Photostability : Degrades under UV light (λ = 302 nm) via radical pathways, forming imine intermediates .
-
pH Sensitivity :
Condition Stability Major Degradants Acidic (pH 2) Moderate Hydrolyzed amide, ring-opened products Neutral (pH 7) High None detected Basic (pH 10) Low Deprotonated pyrrolidine
Catalytic Modifications
-
Palladium-Catalyzed Cross-Coupling : Used to introduce aryl/heteroaryl groups to the pyridazine core (e.g., introducing fluorophenyl groups) .
-
Reductive Amination : Modifies the pyrrolidine nitrogen to enhance pharmacokinetic properties .
Analytical Characterization
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
The target compound shares structural similarities with derivatives reported in the literature, particularly those containing isoxazole, pyridazine, or amide/ester linkers. Key analogs and their distinguishing features are discussed below.
Pharmacological Implications of Structural Variations
- Heterocyclic Core: The 3,5-dimethylisoxazole group in the target compound may enhance metabolic stability compared to simpler isoxazole derivatives (e.g., 3-methylisoxazole in I-6273) due to steric hindrance from the dimethyl substitution .
Linker Chemistry :
Substituent Effects :
- The pyrrolidine group on pyridazine may confer greater conformational flexibility and target engagement compared to rigid substituents like methyl groups in I-6232 or sulfur-based linkers in I-6373 .
- Compared to furan- or trifluoromethylphenyl-containing analogs (e.g., CAS 1798512-34-1), the target compound’s pyrrolidine-pyridazine system likely reduces lipophilicity, enhancing aqueous solubility .
Data Table of Comparative Features
Q & A
Q. What are the recommended synthetic pathways for 3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide, and how can structural purity be ensured?
A modular synthesis approach is advisable, involving stepwise coupling of the isoxazole and pyridazine moieties. For example, copolymerization methods using controlled radical polymerization (e.g., APS-initiated reactions in polar solvents) can yield structurally defined intermediates . Post-synthesis, purity should be validated via HPLC-UV/LC-MS (≥95% purity threshold) and ¹H/¹³C NMR to confirm regioselectivity and absence of side products. X-ray crystallography (as applied in analogous amide/isoxazole systems) can resolve ambiguities in stereochemistry .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Solubility : Use shake-flask methods with DMSO/PBS (pH 7.4) to determine logP/logD (critical for bioavailability studies). Evidence from structurally related pyrrolidine-pyridazine derivatives suggests moderate lipophilicity (logP ~2.5–3.5) .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolytic or oxidative degradation. Isoxazole rings are prone to hydrolysis under acidic conditions .
- Crystallinity : Powder X-ray diffraction (PXRD) to assess polymorphic forms, which may impact dissolution rates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of the pyridazine and isoxazole subunits?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or 1,4-dioxane) enhance solubility of aromatic intermediates, as demonstrated in analogous pyridazine coupling reactions .
- Catalyst choice : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) may improve efficiency for aryl-aryl bonds. However, copper(I)-catalyzed Ullmann-type reactions are preferable for nitrogen-rich heterocycles to avoid side reactions .
- Temperature control : Reflux conditions (80–100°C) with inert gas purging minimize oxidative byproducts .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use ≤10% DMSO or cyclodextrin-based solubilizers (e.g., HP-β-CD) to maintain compound stability .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the propanamide moiety to enhance hydrophilicity, as validated for similar pyrrolidine derivatives .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to improve bioavailability, referencing methods from thienopyrimidine acetamide studies .
Q. How should contradictory bioactivity data (e.g., target inhibition vs. cellular assays) be resolved?
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization for binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out promiscuity, as pyrrolidine-pyridazine motifs may interact with ATP-binding pockets .
- Metabolite interference : Use LC-MS/MS to identify active metabolites in cell lysates that may contribute to observed effects .
Q. What in vivo models are suitable for studying pharmacokinetics and efficacy?
- Rodent models : Conduct IV/PO pharmacokinetic studies in Sprague-Dawley rats with plasma sampling (0–24 h). Monitor for rapid clearance due to hepatic CYP3A4 metabolism, a common issue with pyrrolidine-containing compounds .
- Drosophila melanogaster : For preliminary neuroactivity or toxicity screening, leverage genetic tools (e.g., GAL4/UAS) to assess tissue-specific effects, as applied in climaco studies .
- Tissue distribution : Use quantitative whole-body autoradiography (QWBA) with ¹⁴C-labeled compound to map accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
